4-(4-Hydroxybutanamido)butanoic acid
Description
Properties
CAS No. |
36805-79-5 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(4-hydroxybutanoylamino)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c10-6-2-3-7(11)9-5-1-4-8(12)13/h10H,1-6H2,(H,9,11)(H,12,13) |
InChI Key |
JHEKVAATCRSDDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Hydrophilicity vs. Lipophilicity: The hydroxy group in 4-(4-hydroxyphenyl)butanoic acid and the target compound enhances water solubility, whereas bromophenyl or quinoline substituents increase lipophilicity, affecting membrane permeability .
- Reactivity: The azide group in 4-(4-azidobutanamido)butanoic acid enables bioorthogonal reactions, unlike the hydroxy or acetamido groups .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbodiimide coupling | EDC, HOBt, DMF, 0°C → RT, 12h | 65–75 | |
| Protection-deprotection | TBDMS-Cl, TBAF, THF, reflux, 6h | 70–80 |
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H NMR : Look for signals at δ 1.6–1.8 ppm (methylene protons adjacent to the amide), δ 3.4–3.6 ppm (hydroxybutanamido CH₂), and δ 6.5–7.0 ppm (amide NH, broad singlet) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O-H/N-H stretch) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 204.2 (C₈H₁₅NO₄) and fragmentation patterns validate the structure .
Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
Methodological Answer:
- Halogenation : Introducing bromine at the phenyl ring (as in 4-(4-bromophenyl)butanoic acid analogs) enhances binding affinity to enzymes like kinases due to increased electron-withdrawing effects .
- Hydroxyl group substitution : Replacing the hydroxyl with a methoxy group reduces solubility but improves metabolic stability, as seen in pharmacokinetic studies .
- Data contradiction : While brominated analogs show improved in vitro activity (IC₅₀ = 1.2 µM), they exhibit lower bioavailability (25% vs. 55% for parent compound) due to increased molecular weight .
Advanced: What experimental strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric assays. Discrepancies may arise from assay-specific interference (e.g., compound autofluorescence) .
- Metabolite profiling : LC-MS analysis of incubated samples identifies degradation products that may artificially inflate activity metrics .
Advanced: How can computational modeling optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- ADME prediction : Tools like SwissADME predict high gastrointestinal absorption (HIA > 80%) but moderate blood-brain barrier penetration (logBB = -1.2), guiding structural tweaks for CNS targeting .
- Docking studies : Molecular docking with PPARγ (PDB ID: 3DZY) reveals that elongating the carbon chain improves binding energy (-9.8 kcal/mol vs. -7.2 kcal/mol for parent compound) .
- MD simulations : 100-ns simulations in explicit solvent validate stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating minimal conformational drift .
Methodological: What analytical protocols ensure purity and stability of this compound in long-term studies?
Methodological Answer:
- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in H₂O/MeCN (95:5 to 5:95 gradient over 30 min). Purity > 98% is required for in vivo studies .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; degradation < 5% confirms stability. Add antioxidants (e.g., 0.01% BHT) to prevent oxidation .
- X-ray crystallography : Resolve crystal structure (space group P2₁, resolution 1.8 Å) to confirm stereochemistry and hydration state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
